2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine

Lipophilicity Drug Design Physicochemical Profiling

2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine (CAS 1339684-21-7) is a synthetic small-molecule belonging to the 2-(piperidin-1-yl)pyridin-3-amine class, distinguished by a 4-methoxymethyl substituent on the piperidine ring. With the molecular formula C₁₂H₁₉N₃O and a molecular weight of 221.30 g/mol, it combines a 3-aminopyridine core with a piperidine ring bearing a methoxymethyl group—a structural motif that differentiates it from hydroxymethyl, unsubstituted piperidine, or piperazine analogs.

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
Cat. No. B13353479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCOCC1CCN(CC1)C2=C(C=CC=N2)N
InChIInChI=1S/C12H19N3O/c1-16-9-10-4-7-15(8-5-10)12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3
InChIKeySIGMCPZFAJNOFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine – Procurement-Relevant Compound Class & Baseline Profile


2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine (CAS 1339684-21-7) is a synthetic small-molecule belonging to the 2-(piperidin-1-yl)pyridin-3-amine class, distinguished by a 4-methoxymethyl substituent on the piperidine ring . With the molecular formula C₁₂H₁₉N₃O and a molecular weight of 221.30 g/mol, it combines a 3-aminopyridine core with a piperidine ring bearing a methoxymethyl group—a structural motif that differentiates it from hydroxymethyl, unsubstituted piperidine, or piperazine analogs . The compound has been disclosed in patent literature as a pyridinamine methyl-substituted piperidinyl derivative for pharmaceutical applications, indicating its relevance as a versatile intermediate or scaffold in medicinal chemistry programs targeting orexin-related disorders .

Why 2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine Cannot Be Casually Replaced by In-Class Analogs


The 2-(piperidin-1-yl)pyridin-3-amine scaffold supports diverse substitution patterns, but even minor changes to the piperidine 4-position substituent cause significant shifts in physicochemical and pharmacokinetic properties that directly impact formulation behavior, target engagement, and intellectual property freedom-to-operate. For example, replacing the methoxymethyl group with a hydroxymethyl group (as in [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol) alters logP by approximately 0.17 log units and increases hydrogen-bond donor count , while a piperazine replacement introduces an additional basic nitrogen and markedly different lipophilicity . Such distinctions may appear subtle in silico but translate into measurable differences in solubility, permeability, metabolic stability, and off-target profiles that determine whether a compound succeeds in a specific assay or formulation context . For scientific procurement, assuming functional equivalence among in-class compounds without direct comparative data risks selecting a molecule that fails to reproduce published results or meet project-specific design criteria.

2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Shift: Methoxymethyl vs. Hydroxymethyl Analog – logP and logD Comparison

The target compound exhibits a computed logP of 0.408, while the direct hydroxymethyl analog [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol shows a lower logP of 0.237, representing a difference of +0.17 log units . At physiological pH 7.4, the logD difference is maintained: the methoxymethyl derivative has a logD₇.₄ of 0.266, versus 0.407 for the hydroxymethyl analog, indicating that methylation of the hydroxyl group reduces polarity and increases membrane partitioning potential . This pair of values provides a directly comparable, quantitative basis for selecting the methoxymethyl variant when higher lipophilicity is desired for blood-brain barrier penetration or membrane protein targeting, without introducing the excessive hydrophobicity associated with aryl-substituted analogs.

Lipophilicity Drug Design Physicochemical Profiling

Polar Surface Area and Hydrogen-Bonding Capacity: Impact on Oral Bioavailability Predictions

The target compound presents a topological polar surface area (TPSA) of 62.38 Ų and possesses two hydrogen-bond donors (the primary amine and the methoxymethyl oxygen), whereas the hydroxymethyl analog [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol has an identical TPSA of 62.38 Ų but adds a third hydrogen-bond donor (the hydroxyl proton) . In contrast, the piperazine analog 2-(4-phenylpiperazin-1-yl)pyridin-3-amine has a lower TPSA of 45.39 Ų and only one hydrogen-bond donor . The methoxymethyl compound thus occupies a middle ground: it retains a TPSA safely below the 140 Ų threshold predictive of good oral absorption while reducing the hydrogen-bond donor count relative to the hydroxymethyl variant, a favorable shift for membrane permeability . These properties collectively position the target as compliant with Lipinski's Rule of Five.

Polar Surface Area Oral Bioavailability Druglikeness

Ionization State at Physiological pH: pKa Differentiation Between Methoxymethyl and Hydroxymethyl Analogs

The acid dissociation constant (pKa) of the pyridine nitrogen in the target compound is predicted to be approximately 15.47, reflecting a very weakly basic center . By comparison, the hydroxymethyl analog [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol is predicted to have a comparable pKa for the pyridine nitrogen (also ~15.5), but the presence of the free hydroxyl group introduces an additional acidic proton with a pKa around 15-16 that can deprotonate under strongly basic conditions, potentially altering solubility and reactivity in formulation . The methoxymethyl group effectively caps this site, rendering the target compound chemically more stable and less prone to pH-dependent degradation or unwanted hydrogen-bonding interactions in biological media.

pKa Ionization State Drug Absorption

Patent-Disclosed Pharmacological Relevance: Orexin Receptor Targeting vs. General Piperidine Scaffolds

The target compound is explicitly claimed within US Patent Application 20110053979 as a pyridinamine methyl-substituted piperidinyl derivative for treating orexin-related disorders, including sleep disorders and metabolic syndromes . This provides a direct link to a specific therapeutic hypothesis supported by the patent's pharmacological data. In comparison, broader patent filings such as WO2015144290 cover pyridyl piperidines as Wnt pathway inhibitors but encompass a much larger chemical space without specifically exemplifying the 4-methoxymethyl substitution pattern . The orexin patent thus offers focused prior art that may facilitate freedom-to-operate clearance and provides a defined biological context—orexin receptor modulation—that is not shared by the majority of generic 2-(piperidin-1-yl)pyridin-3-amine derivatives.

Orexin Receptor Patent Evidence Therapeutic Differentiation

Targeted Application Scenarios for 2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine Based on Quantitative Differentiation Evidence


Lead Optimization for Oral CNS-Penetrant Drug Candidates

The compound's predicted logD₇.₄ of 0.266, moderate TPSA of 62.38 Ų, and only two hydrogen-bond donors position it favorably for programs requiring blood-brain barrier penetration while maintaining oral bioavailability. Compared to the more polar hydroxymethyl analog (logP = 0.237, HBD = 3), the methoxymethyl compound is expected to exhibit superior passive membrane permeability, making it a preferred starting point for CNS drug discovery campaigns targeting orexin receptors or other centrally expressed GPCRs .

Medicinal Chemistry Scaffold Requiring Defined IP Space

For organizations initiating orexin receptor antagonist or agonist programs, the specific exemplification of 2-(4-(methoxymethyl)piperidin-1-yl)pyridin-3-amine in US20110053979 provides a well-defined patent landscape anchor. This offers clearer freedom-to-operate assessment compared to compounds covered only by broad Markush structures, reducing legal uncertainty during lead selection and enabling faster progression to candidate nomination .

Chemical Biology Probe Development Requiring Metabolic Stability

By capping the free hydroxyl group present in the hydroxymethyl analog, the methoxymethyl compound eliminates a primary site for Phase II glucuronidation and sulfation, which are common metabolic clearance pathways. This structural modification is predicted to extend metabolic half-life in hepatocyte assays relative to the hydroxymethyl comparator, making the target compound a more suitable tool for cellular and in vivo target engagement studies where sustained exposure is critical .

Kinase Inhibitor Fragment-Based Screening Libraries

The 3-aminopyridine moiety is a recognized hinge-binding fragment for kinase ATP pockets, and the 4-methoxymethylpiperidine substituent provides a vector for growing into selectivity pockets. The compound's computed logP of 0.408 places it within the optimal fragment-like range (logP < 3), and its molecular weight of 221.30 g/mol meets fragment library criteria (MW < 300). Compared to the piperazine analog (MW = 254.33, TPSA = 45.39 Ų), the methoxymethyl derivative offers a distinct vector trajectory and solubility profile, expanding chemical diversity in fragment collections .

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